

# SORD Gene Mutations and their Effect on SPDH Activity: A Technical Guide

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## Introduction

Mutations in the Sorbitol Dehydrogenase (SORD) gene, leading to Sorbitol Dehydrogenase (SPDH) deficiency, have been identified as a significant cause of autosomal recessive hereditary neuropathies, including Charcot-Marie-Tooth disease type 2 (CMT2) and distal hereditary motor neuropathy (dHMN).[1][2][3] SPDH is a critical enzyme in the polyol pathway, responsible for the conversion of sorbitol to fructose.[2][4] Loss-of-function mutations in the SORD gene disrupt this pathway, leading to a toxic accumulation of sorbitol in cells, particularly in peripheral nerves and neurons.[2][5] This accumulation is a key driver of the neuropathic phenotype observed in affected individuals.[2][6] This technical guide provides an in-depth overview of the impact of SORD gene mutations on SPDH activity, presenting quantitative data, detailed experimental protocols, and visualizations of the involved pathways.

## The Polyol Pathway and the Role of SORD

The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under normal physiological conditions, this pathway is not a major route for glucose metabolism. However, in states of hyperglycemia or when the primary glucose metabolic pathways are saturated, the polyol pathway becomes more active.

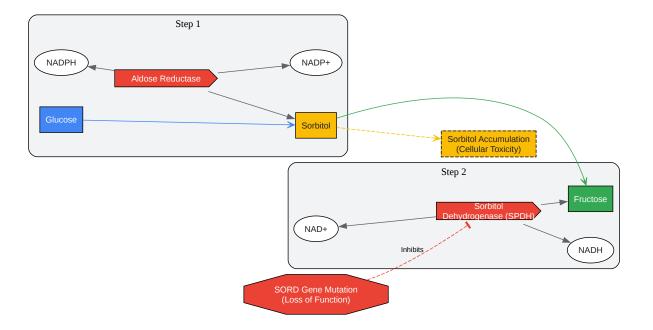
The pathway consists of two key enzymatic reactions:

 Aldose Reductase: In the first step, aldose reductase converts glucose to sorbitol, utilizing NADPH as a cofactor.[7][8]



 Sorbitol Dehydrogenase (SORD): In the second step, SORD (also known as SPDH) oxidizes sorbitol to fructose, with NAD+ as a cofactor.[8][9]

Mutations in the SORD gene lead to a deficiency in the SORD enzyme, blocking the conversion of sorbitol to fructose and causing sorbitol to accumulate to toxic levels within cells. [2][6]



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Figure 1: The Polyol Pathway and the Impact of SORD Gene Mutations.



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# **Quantitative Data on SORD Mutations and SPDH Activity**

Biallelic mutations in the SORD gene result in a complete or near-complete loss of **SPDH** activity. This leads to a dramatic and measurable increase in sorbitol levels in both patient-derived cells and serum. The most frequently identified mutation is the c.757delG (p.Ala253GlnfsTer27) variant.[3][10]

Table 1: Serum Sorbitol Levels in SORD Deficiency

**Patients** 

Patient Cohort	Genotype	Mean Serum Sorbitol Level (ng/mL)	Fold Increase vs. Controls	Reference
SORD Deficiency Patients	Biallelic p.Ala253GInfsTer 27	>30,000	>100-fold	[3]
SORD Deficiency Patients	Biallelic SORD mutations	~38,000	~100-fold	[11]
SORD Deficiency Patients	Biallelic SORD mutations	>40,000 (associated with severe phenotype)	Not specified	

# Table 2: Effect of Aldose Reductase Inhibitors on Sorbitol Levels

Aldose reductase inhibitors, such as govorestat (AT-007), work by blocking the first step of the polyol pathway, thereby reducing the production and subsequent accumulation of sorbitol.[12]



Treatment	Model System	Mean Sorbitol Reduction	Reference
Govorestat (AT-007)	SORD Deficiency Patients	66% (from baseline)	[11]
Govorestat (AT-007)	SORD Deficiency Patients (INSPIRE Phase 3 Trial, 12- month interim)	Statistically significant reduction vs. placebo (p<0.001)	
Epalrestat and Ranirestat	Patient-derived fibroblasts	Significant reduction	[3]

## **Experimental Protocols**

This section details the key experimental methodologies used to study the effects of SORD gene mutations on **SPDH** activity.

## Sorbitol Dehydrogenase (SPDH) Activity Assay

This protocol is based on a colorimetric kinetic assay that measures the reduction of a tetrazolium salt (MTT) coupled to the oxidation of sorbitol by **SPDH**.[2][4]

#### Materials:

- Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
- Substrate Solution (e.g., 500 mM D-Sorbitol)
- NAD+ Solution (e.g., 20 mM)
- MTT Solution
- Diaphorase
- Calibrator Solution
- 96-well clear flat-bottom plate

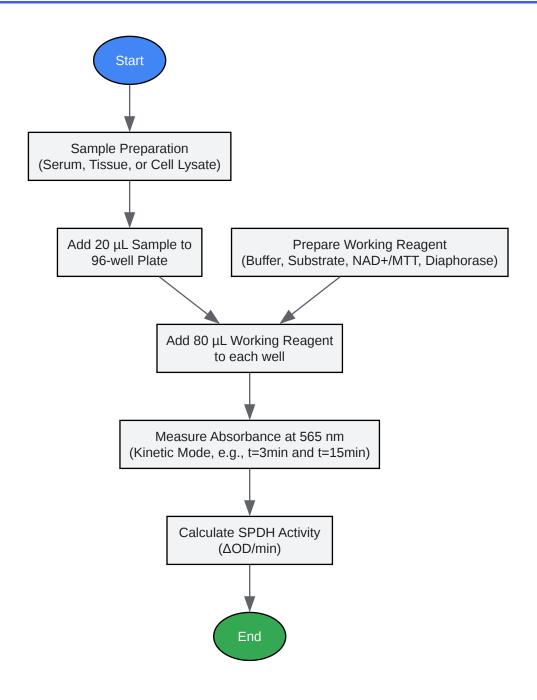


• Spectrophotometric plate reader

### Procedure:

- Sample Preparation:
  - Serum/Plasma: Can be assayed directly.
  - Tissue Homogenate: Homogenize tissue in cold PBS and centrifuge to collect the supernatant.
  - Cell Lysate: Lyse cells in cold PBS via sonication or homogenization and centrifuge to collect the supernatant.
- Assay Reaction:
  - Add 20 μL of sample (or standard/blank) to each well of the 96-well plate.
  - Prepare a Working Reagent by mixing the Assay Buffer, Substrate Solution, NAD+/MTT Solution, and Diaphorase according to the manufacturer's instructions.
  - Add 80 μL of the Working Reagent to each well.
- Measurement:
  - Immediately measure the absorbance at 565 nm at two time points (e.g., 3 minutes and 15 minutes) in a plate reader.
- Calculation:
  - Calculate the change in absorbance over time (ΔOD/min).
  - The SPDH activity is proportional to the rate of MTT reduction and can be calculated using a standard curve generated with the calibrator. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 μmole of D-sorbitol to fructose per minute.[2]





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Figure 2: Workflow for SPDH Activity Assay.

## **Western Blot for SORD Protein Detection**

This protocol outlines the general steps for detecting the SORD protein in cell or tissue lysates. [13][14][15]

Materials:



- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against SORD
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
  - Incubate the membrane with the primary anti-SORD antibody overnight at 4°C.



- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A complete loss of the SORD protein band is expected in samples from patients with biallelic null mutations.[3][16][17]

# Measurement of Sorbitol Levels by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the quantitative analysis of sorbitol in biological samples.[18] [19]

#### Materials:

- Internal standard (e.g., a stable isotope-labeled sorbitol)
- Derivatization agent (e.g., to form trimethylsilyl esters)
- Organic solvent for extraction (e.g., hexane)
- GC-MS system

#### Procedure:

- Sample Preparation:
  - Spike the sample (serum, urine, or cell lysate) with a known amount of the internal standard.
  - Evaporate the sample to dryness.
- Derivatization:
  - Derivatize the dried residue to make the sorbitol volatile for GC analysis.

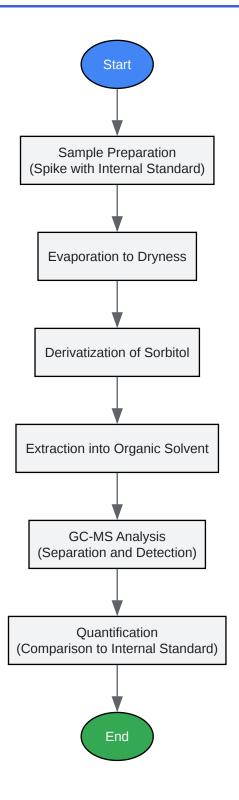
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- Extraction:
  - Extract the derivatized sorbitol into an organic solvent.
- GC-MS Analysis:
  - Inject the extracted sample into the GC-MS system.
  - The sorbitol is separated by gas chromatography and detected by mass spectrometry.
- Quantification:
  - The amount of sorbitol in the sample is quantified by comparing its peak area to that of the internal standard.





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**Figure 3:** Workflow for Sorbitol Measurement by GC-MS.



# Downstream Consequences of Sorbitol Accumulation

The accumulation of sorbitol due to **SPDH** deficiency has several detrimental downstream effects on neuronal cells, contributing to the pathophysiology of the associated neuropathies.

- Osmotic Stress: Sorbitol is an osmotically active molecule. Its accumulation within cells leads to an influx of water, causing cellular swelling and osmotic stress. This can disrupt normal cellular function and integrity.[9][20]
- Oxidative Stress: The increased flux through the polyol pathway consumes NADPH, a critical
  cofactor for the regeneration of the antioxidant glutathione. The depletion of NADPH and
  reduced glutathione levels can lead to an increase in reactive oxygen species (ROS) and
  oxidative stress, damaging cellular components.[20][21]
- Metabolic Imbalance: The accumulation of sorbitol can interfere with other metabolic pathways and the transport of other essential molecules, such as myo-inositol, further disrupting cellular homeostasis.[20]

These factors collectively contribute to the synaptic degeneration and progressive motor impairment observed in SORD deficiency.[3][6]

## Conclusion

Biallelic mutations in the SORD gene result in a loss of **SPDH** enzyme activity, leading to the toxic accumulation of sorbitol. This accumulation is a primary driver of the pathogenesis of a common form of hereditary neuropathy. The quantitative measurement of sorbitol levels serves as a key biomarker for the disease. The detailed experimental protocols provided in this guide are essential for the accurate diagnosis, the study of disease mechanisms, and the evaluation of potential therapeutic interventions, such as aldose reductase inhibitors, which have shown promise in reducing sorbitol levels and may offer a viable treatment strategy for patients with SORD deficiency.[11][12] Further research utilizing these methodologies will continue to enhance our understanding of this debilitating condition and aid in the development of effective therapies.



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